molecular formula C9H17NO3S B1474379 4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 1932227-87-6

4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B1474379
CAS No.: 1932227-87-6
M. Wt: 219.3 g/mol
InChI Key: KOZNNXYAQURDQY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione is a useful research compound. Its molecular formula is C9H17NO3S and its molecular weight is 219.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Kardile and Kalyane (2010) involved the synthesis of thiomorpholine derivatives, including 4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione, through nucleophilic substitution reactions. These compounds were tested for their antimicrobial activity, indicating their potential use in developing new bioactive molecules with less toxicity and safer profiles (Kardile & Kalyane, 2010).

  • Chemical Reactions and Derivatives : Xie et al. (2020) reported a [3 + 3] cycloaddition reaction involving aza-oxyallyl cations and 1,4-dithiane-2,5-diols to synthesize thiomorpholine-3-one derivatives. This research highlights the chemical versatility of thiomorpholine compounds and their potential for generating a wide range of heterocyclic compounds (Xie et al., 2020).

  • Structural Analysis and Derivative Synthesis : Research by Asinger et al. (1981) involved the synthesis and reaction of various thiomorpholine derivatives, including 4-hydroxythiomorpholine-1,1-dioxide. This study provides insight into the structural properties and reactivity of thiomorpholine compounds (Asinger et al., 1981).

  • Crystal Structure and Thionation Reactions : Mawad et al. (2010) focused on the synthesis of various morpholine and thiomorpholine derivatives, examining their crystal structures and the effects of thionation reactions. This research contributes to understanding the structural aspects of thiomorpholine compounds (Mawad et al., 2010).

Properties

IUPAC Name

(1R,2R)-2-(1,1-dioxo-1,4-thiazinan-4-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c11-9-3-1-2-8(9)10-4-6-14(12,13)7-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNNXYAQURDQY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione
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4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione
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4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione
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4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione
Reactant of Route 6
4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione

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